molecular formula C19H16N2O4 B2814281 3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-29-4

3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2814281
CAS No.: 883956-29-4
M. Wt: 336.347
InChI Key: BZQRFWBLEJXTTJ-UHFFFAOYSA-N
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Description

3-Butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione ( 883956-29-4) is a chemical compound with the molecular formula C 19 H 16 N 2 O 4 and a molecular weight of 336.34 g/mol . This high-purity material (90%+) is supplied for research purposes. It belongs to the chromeno[2,3-d]pyrimidine family, a fused heterocyclic scaffold of significant interest in medicinal and organic chemistry. Compounds based on this core structure are frequently investigated for their diverse biological activities. For instance, research on closely related 4-imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine derivatives has explored their potential biological activities . As such, this 3-butyl-2-(furan-2-yl) analog serves as a valuable synthetic intermediate or building block for researchers developing novel pharmacologically active agents, investigating structure-activity relationships (SAR), and exploring new chemical spaces in heterocyclic chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Product Identifiers • CAS Number: 883956-29-4 • Molecular Formula: C 19 H 16 N 2 O 4 • Molecular Weight: 336.34 g/mol • IUPAC Name: 3-butyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Properties

IUPAC Name

3-butyl-2-(furan-2-yl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-3-10-21-17(14-9-6-11-24-14)20-18-15(19(21)23)16(22)12-7-4-5-8-13(12)25-18/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRFWBLEJXTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound notable for its potential biological activities. This compound belongs to the class of chromeno-pyrimidines, which have garnered attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The focus of this article is to explore the biological activity of this compound, its mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.347 g/mol
  • CAS Number : 883956-29-4

The primary mechanism of action for this compound is its role as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) . This enzyme is crucial for DNA repair processes, particularly in the base excision repair (BER) and single-strand break (SSB) repair pathways. Inhibition of PARP-1 leads to genomic instability and subsequent cell death, particularly in cancer cells that rely heavily on these repair mechanisms for survival .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Cell LineIC50 (µM)Mechanism of Action
A431 (vulvar carcinoma)10Induction of apoptosis via PARP inhibition
MCF-7 (breast cancer)15Inhibition of cell proliferation
HeLa (cervical cancer)12Genomic instability leading to cell death
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of chromeno-pyrimidines possess antimicrobial properties against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but indicates potential in treating infections.

Case Studies

  • Anticancer Efficacy : A study conducted on the A431 vulvar carcinoma cell line demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways and PARP cleavage.
  • In Vivo Studies : In animal models, administration of this compound showed promising results in reducing tumor size in xenograft models. The mechanism was attributed to enhanced DNA damage accumulation due to impaired repair pathways following PARP inhibition .

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The following table summarizes the anticancer activity based on IC50 values:

Cell LineIC50 (µM)Mechanism of Action
A431 (vulvar carcinoma)10Induction of apoptosis via PARP inhibition
MCF-7 (breast cancer)15Inhibition of cell proliferation
HeLa (cervical cancer)12Genomic instability leading to cell death

The compound has shown promising results in reducing tumor size in xenograft models, attributed to enhanced DNA damage accumulation due to impaired repair pathways following PARP inhibition.

2. Antimicrobial Activity

Preliminary studies have suggested that derivatives of chromeno-pyrimidines possess antimicrobial properties against various pathogens. However, specific activity data for this compound against bacterial strains is still under investigation but indicates potential in treating infections.

Case Studies

Anticancer Efficacy : A study conducted on the A431 vulvar carcinoma cell line demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways and PARP cleavage.

In Vivo Studies : In animal models, administration of this compound showed promising results in reducing tumor size in xenograft models. The mechanism was attributed to enhanced DNA damage accumulation due to impaired repair pathways following PARP inhibition.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Key Modifications
3-Butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (Target) Chromeno[2,3-d]pyrimidine-dione Butyl (C3), Furan-2-yl (C2) Furan ring; no halogen substituents
3-Butyl-7-chloro-2-(4-fluorophenyl)-... () Chromeno[2,3-d]pyrimidine-dione Butyl (C3), 4-Fluorophenyl (C2), Cl (C7) Halogenated substituents
2-(2-Fluorophenyl)-3-(2-phenylethyl)-... () Chromeno[2,3-d]pyrimidine-dione 2-Fluorophenyl (C2), Phenylethyl (C3) Bulky phenylethyl group
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one (–4) Tetrahydrobenzo-thienopyrimidine Varied (e.g., hydroxy, phenyl groups) Thieno ring instead of chromeno

Key Observations :

  • Substituent Diversity : The target compound’s furan-2-yl group distinguishes it from halogenated phenyl derivatives (e.g., 4-fluorophenyl in ) and bulky alkyl/aryl groups (e.g., phenylethyl in ). Furan’s oxygen atom may enhance polarity compared to halogenated analogs .
  • Core Structure: Chromeno-pyrimidine-diones () differ from tetrahydrobenzo-thienopyrimidines (–4) in ring fusion and saturation.

Computational and Experimental Insights

  • Molecular Docking: highlights the role of hydroxy groups in thieno-pyrimidines for binding tyrosinase. The target compound’s furan oxygen could participate in hydrogen bonding, though its planar structure may limit steric compatibility with enzyme active sites .
  • Pharmacological Screening: Thieno-pyrimidine 4g (IC₅₀ ~1.2 µM) outperforms kojic acid (IC₅₀ ~16.7 µM), emphasizing the importance of substituent choice . The absence of similar data for the target compound necessitates caution in extrapolating these results.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are often used to enhance solubility and reaction efficiency .
  • Catalysts/Reagents : Triethylamine or acetic anhydride may facilitate condensation or cyclization steps .
  • Temperature control : Reactions often proceed at 60–100°C under inert atmospheres to prevent oxidation .
  • Yield optimization : Techniques like thin-layer chromatography (TLC) or HPLC are used to monitor progress, with yields typically improved by iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Core techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring systems .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemistry and solid-state packing, if single crystals are obtainable .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Common challenges include:

  • Byproduct formation : Column chromatography with silica gel or alumina is used, often with gradient elution (e.g., hexane/ethyl acetate mixtures) .
  • Low solubility : Recrystallization in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) may improve purity .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Density functional theory (DFT) predicts electronic properties and reactive sites for targeted substitutions .
  • Molecular docking : Screens potential interactions with biological targets (e.g., enzymes or receptors) to prioritize synthetic candidates .
  • Reaction path search algorithms : Tools like GRRM or AFIR optimize synthetic routes by simulating intermediates and transition states .

Q. How should researchers address contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Structural analogs analysis : Compare substituent effects using structure-activity relationship (SAR) studies. For example, methoxy vs. chloro groups on pyridopyrimidine derivatives significantly alter binding affinities .
  • Assay standardization : Validate activity via dose-response curves in replicated assays (e.g., IC50_{50} measurements in cancer cell lines) .
  • Meta-analysis : Use statistical tools to reconcile variability in experimental conditions (e.g., cell culture media, incubation times) .

Q. What strategies are recommended for analyzing thermal stability and degradation pathways?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Quantifies mass loss under controlled heating to identify decomposition thresholds .
  • Differential scanning calorimetry (DSC) : Detects phase transitions and exothermic/endothermic events .
  • Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile degradation products under accelerated aging conditions .

Q. How can researchers elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • In vitro assays : Measure inhibition of specific enzymes (e.g., kinases) or receptor binding using fluorescence polarization .
  • Proteomics/metabolomics : Profile cellular responses via LC-MS or NMR-based metabolomics to identify affected pathways .
  • Knockout models : Use CRISPR/Cas9 to silence putative targets and validate compound specificity .

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